Erlotinib impurity A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

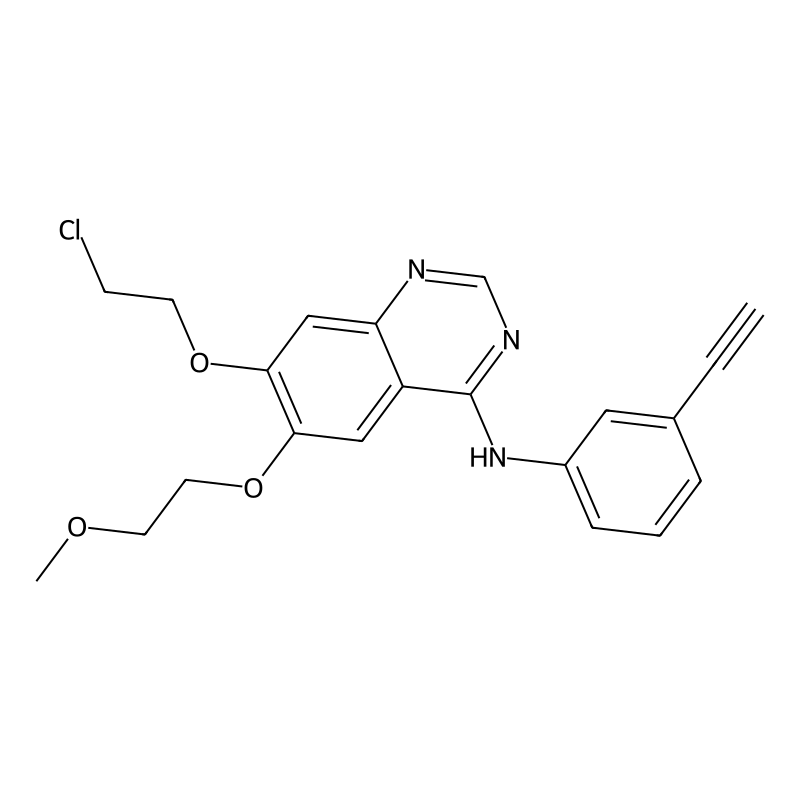

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a widely used medication for the treatment of non-small cell lung cancer (NSCLC) []. During the manufacturing process of Erlotinib, impurities can form. One such impurity is known as Erlotinib impurity A, chemically named 3-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine []. While Erlotinib impurity A is not the intended active ingredient, understanding its properties and potential effects is crucial in ensuring the safety and efficacy of Erlotinib.

Characterization and Detection of Erlotinib Impurity A

Scientific research plays a vital role in characterizing and detecting Erlotinib impurity A. Analytical techniques like high-performance liquid chromatography (HPLC) with a photodiode array detector (PDA) are employed to separate and identify Erlotinib impurity A from the main component and other impurities []. These methods allow researchers to determine the level of Erlotinib impurity A present in the drug product, ensuring it falls within the acceptable limits set by regulatory bodies.

Impact on Drug Quality and Safety

The presence of impurities, including Erlotinib impurity A, can potentially affect the quality and safety of the drug product. Research investigates the potential impact of Erlotinib impurity A on various aspects, including:

- Stability: Studies assess whether Erlotinib impurity A degrades over time, potentially affecting the shelf life and potency of Erlotinib [].

- Genotoxicity: Research explores if Erlotinib impurity A has any potential to damage genetic material, raising concerns about potential carcinogenicity [].

- Pharmacological activity: Studies investigate whether Erlotinib impurity A possesses any unintended pharmacological effects that could interact with the intended activity of Erlotinib or cause adverse side effects [].

By understanding these potential impacts, researchers and regulatory bodies can establish safe limits for Erlotinib impurity A content in the final drug product, protecting patient safety.

Ongoing Research and Future Directions

Research on Erlotinib impurity A is ongoing, with scientists continually striving to:

- Develop more sensitive and specific methods for detection and quantification.

- Gain a deeper understanding of the potential impact of Erlotinib impurity A on drug quality and safety.

- Implement strategies to minimize the formation of Erlotinib impurity A during the manufacturing process.

Erlotinib impurity A is a structural isomer of Erlotinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used primarily in cancer treatment. This impurity, identified as 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine, arises during the synthesis of Erlotinib and is characterized by its unique molecular structure, which includes a chlorine atom and specific alkoxy substituents on the quinazoline ring system. The presence of impurities like Erlotinib impurity A is significant in pharmaceutical formulations, as they can influence the drug's efficacy and safety profile .

Erlotinib impurity A can form through secondary reactions during the synthesis of Erlotinib. Specifically, chlorination can occur at different positions on the aliphatic chain of the molecule. The synthesis involves treating raw materials with reagents such as boron tribromide in dichloromethane, leading to a mixture of products that includes both Erlotinib and its impurities. The chlorinated derivatives can be isolated and characterized using techniques such as thin layer chromatography (TLC) and mass spectrometry .

The synthesis of Erlotinib impurity A typically involves several steps:

- Starting Material Preparation: The precursor compounds are prepared, often involving alkylation or other modifications.

- Chlorination Reaction: The reaction with chlorinating agents (e.g., boron tribromide) leads to the formation of chlorinated derivatives.

- Isolation and Purification: Impurities are separated using chromatographic techniques such as column chromatography.

- Characterization: Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Erlotinib impurity A primarily serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing. Understanding its properties helps ensure that the levels of impurities in drug formulations remain within acceptable limits as per regulatory guidelines. This is vital for maintaining drug safety and efficacy .

Erlotinib impurity A shares structural characteristics with several other compounds related to Erlotinib. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Erlotinib | C22H23N3O4 | Primary drug with established efficacy against EGFR. |

| Impurity 4 | 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazoline-4-amine | Structural isomer with different chlorination position affecting properties. |

| Impurity 5 | 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazoline-4-amine | Another structural isomer; potential for different biological interactions. |

Erlotinib impurity A is unique due to its specific chlorination pattern and substitution on the quinazoline ring, which may influence its chemical behavior and interaction with biological targets compared to other related compounds .

The definitive structural identification of Erlotinib impurity A and its structural isomer has been accomplished through single-crystal X-ray diffraction analysis, providing unequivocal confirmation of their molecular architectures [1] [2]. The crystallographic investigation revealed two distinct structural isomers: 7-(2-chloroethoxy)-N-(3-ethynylphenyl)-6-(2-methoxyethoxy)quinazolin-4-amine (compound 4) and 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine (compound 5), which differ specifically in the positioning of the chloroethoxy substituent on the quinazoline ring system [1].

The X-ray crystallographic analysis was performed using a Bruker-APEX diffractometer equipped with a charge-coupled device area detector, utilizing molybdenum Kα radiation with a wavelength of 0.71073 Å and graphite monochromation [1]. The crystallographic data demonstrated that compound 4, representing the primary Erlotinib impurity A, exhibits the chlorine atom positioned in the lower portion of the molecular structure, specifically at the 7-position of the quinazoline ring system [1]. Conversely, the structural isomer compound 5 displays the chloride atom located in the opposite orientation, positioned at the 6-position of the quinazoline framework [1].

The crystal structure of compound 5 revealed additional stabilization through intermolecular hydrogen bonding interactions, specifically exhibiting O-H···O hydrogen bonds with water molecules incorporated within the crystal lattice [1]. This hydrogen bonding pattern contributes to the distinct crystallographic packing arrangement observed in the isomeric form compared to the primary impurity structure. The crystallographic differentiation provides definitive evidence for the positional isomerism, with both compounds maintaining identical molecular formulas of C21H21ClN3O3 and molecular weights of 397.85 g/mol [3] [4] [1].

The unit cell parameters and space group determinations, while not explicitly detailed in the available crystallographic reports, contribute to the comprehensive understanding of the solid-state behavior of these quinazoline derivatives. The crystallographic analysis confirms that both isomers adopt planar molecular geometries typical of quinazoline ring systems, with minimal deviation from planarity observed in the substituent groups [1].

Nuclear Overhauser Effect Spectroscopy for Spatial Configuration Mapping

Nuclear Overhauser Effect spectroscopy represents a fundamental technique for elucidating spatial relationships and conformational characteristics in organic molecules, particularly valuable for quinazoline derivatives such as Erlotinib impurity A [5] [6]. The NOE methodology enables the determination of through-space interactions between nuclear spins, providing crucial information regarding the three-dimensional molecular architecture and spatial proximity of specific functional groups within the molecular framework [5] [6].

In the context of Erlotinib impurity A characterization, NOE spectroscopy would facilitate the identification of spatial relationships between the quinazoline ring system protons and the substituted ethoxy chain functionalities [6] [7]. The technique operates on the principle of cross-relaxation between nuclear spins located within approximately 5 Å spatial proximity, making it particularly suitable for confirming the positional assignments of the chloroethoxy and methoxyethoxy substituents on the quinazoline scaffold [7].

The application of two-dimensional NOE spectroscopy (NOESY) experiments would provide definitive spatial correlation patterns, enabling the unambiguous assignment of the 6- versus 7-positional isomers through characteristic cross-peak patterns in the resulting spectra [6] [8]. The quinazoline H-2 proton, appearing as a distinctive singlet at approximately 8.43 ppm for compound 4 and 8.66 ppm for compound 5, serves as a crucial reference point for NOE correlation analysis [1].

The exact nuclear Overhauser enhancement methodology, representing an advanced approach to traditional NOE measurements, would enable precise distance restraint determination between specific proton pairs within the molecular structure [8]. This technique provides enhanced resolution capabilities, potentially allowing for the differentiation of subtle conformational differences between the two structural isomers based on their distinct spatial arrangements of the alkoxy substituents [8].

For quinazoline derivatives, NOE spectroscopy typically reveals characteristic correlation patterns between aromatic ring protons and adjacent substituent groups, providing confirmatory evidence for the structural assignments derived from conventional one-dimensional nuclear magnetic resonance spectroscopy [9]. The technique proves particularly valuable in pharmaceutical impurity characterization, where definitive structural identification represents a critical regulatory requirement [10].

Tautomeric Behavior in Quinazoline Derivatives

Quinazoline derivatives, including Erlotinib impurity A, exhibit complex tautomeric equilibria arising from the inherent electronic characteristics of the heterocyclic ring system and the presence of multiple heteroatoms capable of participating in proton transfer processes [11] [12]. The tautomeric behavior of quinazoline compounds represents a fundamental aspect of their chemical reactivity and biological activity profiles, significantly influencing their pharmaceutical properties and analytical characteristics [11] [13].

The 4(3H)-quinazolinone structural framework demonstrates prominent lactam-lactim tautomeric interactions, which extend their influence to related quinazoline derivatives through electronic conjugation effects [11]. In the case of Erlotinib impurity A, the presence of the 4-aminoquinazoline core structure introduces additional tautomeric possibilities involving the amino group functionality and the quinazoline nitrogen atoms [12] [13].

The tautomeric equilibrium in quinazoline systems can be influenced by several factors including solvent polarity, temperature, and the presence of specific substituent groups [13] [14]. For Erlotinib impurity A, the electron-withdrawing chloroethoxy substituent and the electron-donating methoxyethoxy group create an asymmetric electronic environment that may favor specific tautomeric forms depending on the solution conditions [11] [13].

Nuclear magnetic resonance spectroscopy represents the primary analytical method for investigating tautomeric behavior in quinazoline derivatives, with characteristic chemical shift changes and signal broadening phenomena providing evidence for dynamic tautomeric exchange processes [13] [15]. Variable-temperature NMR experiments can reveal the kinetics and thermodynamics of tautomeric interconversion, while coalescence temperature measurements enable the determination of activation barriers for the tautomeric processes [13].

The investigation of tautomeric behavior in Erlotinib impurity A would typically involve comprehensive solution-state NMR analysis across multiple solvent systems of varying polarity and hydrogen-bonding capability [13] [15]. Deuterated solvents such as chloroform-d3, dimethyl sulfoxide-d6, and methanol-d4 provide distinct microenvironments that can stabilize different tautomeric forms, enabling the characterization of the complete tautomeric equilibrium profile [13] [15].

The tautomeric behavior of quinazoline derivatives also exhibits significant dependence on substituent electronic effects, with electron-donating groups generally stabilizing amino-tautomeric forms while electron-withdrawing substituents favor imino-tautomeric structures [11] [14]. In the specific case of Erlotinib impurity A, the presence of both electron-donating and electron-withdrawing substituents creates a complex electronic environment that requires detailed computational and experimental analysis to fully characterize the preferred tautomeric forms [11] [14].